molecular formula C19H29NO3 B12462966 2-(Dodecanoylamino)benzoic acid

2-(Dodecanoylamino)benzoic acid

Katalognummer: B12462966
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YPVLREMYTHWOHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dodecanoylamino)benzoic acid is an organic compound with the molecular formula C19H29NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecanoylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoylamino)benzoic acid typically involves the acylation of 2-aminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Aminobenzoic acid+Dodecanoyl chloride2-(Dodecanoylamino)benzoic acid+HCl\text{2-Aminobenzoic acid} + \text{Dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Aminobenzoic acid+Dodecanoyl chloride→2-(Dodecanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions result in various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(Dodecanoylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as surfactants and polymers.

Wirkmechanismus

The mechanism of action of 2-(Dodecanoylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Tridecanoylamino)benzoic acid
  • 2-(Tetradecanoylamino)benzoic acid
  • 2-(Pentadecanoylamino)benzoic acid

Uniqueness

2-(Dodecanoylamino)benzoic acid is unique due to its specific dodecanoyl group, which imparts distinct physicochemical properties. Compared to similar compounds with different acyl groups, it may exhibit different solubility, reactivity, and biological activity profiles. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C19H29NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-(dodecanoylamino)benzoic acid

InChI

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23/h11-14H,2-10,15H2,1H3,(H,20,21)(H,22,23)

InChI-Schlüssel

YPVLREMYTHWOHI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.